molecular formula C17H12Cl2N2O B2639094 6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one CAS No. 922946-45-0

6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one

Cat. No. B2639094
CAS RN: 922946-45-0
M. Wt: 331.2
InChI Key: RAZGJHPFJIQUDB-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazinones and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Screening

  • Biological Activity Exploration : Compounds related to 6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. Some derivatives have shown moderate activity, indicating potential applications in developing new antimicrobial agents (Bhuva, V. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M., 2015).

  • Anticancer and Antimicrobial Agents : Research on compounds incorporating elements of the chemical structure of interest has documented anticancer activity against a 60 cancer cell line panel and significant in vitro antibacterial and antifungal activities. This underscores their potential utility in cancer treatment and as antimicrobial agents (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).

Inhibitory Action and Antihypertensive Potential

  • Copper Corrosion Inhibition : A theoretical study utilizing density functional theory (DFT) calculations investigated the inhibitory effect of pyridazine derivatives on copper corrosion in nitric acid. This highlights the chemical's potential role in corrosion protection, which could have practical applications in metal preservation (Zarrouk, A., Hammouti, B., Zarrok, H., Salghi, R., Bouachrine, M., Bentiss, F., & Al-Deyab, S. S., 2012).

  • Antihypertensive Agents Development : Research into related compounds has also delved into their potential as antihypertensive agents. Lipophilic and hydrophilic esters of a related pyridazinone were synthesized and found to cause a significant drop in blood pressure in models of hypertension, indicating the structure's relevance in developing new antihypertensive medications (Fogt, S. W., Scozzie, J. A., Heilman, R., & Powers, L. J., 1980).

Structural and Electronic Properties Analysis

  • Electronic and Structural Insights : The crystal structures and electronic properties of anticonvulsant drugs bearing similarities to 6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one have been analyzed. These studies provide insights into the structural features that contribute to biological activity, offering a basis for designing new therapeutic agents with enhanced efficacy (Georges, G., Vercauteren, D. P., Evrard, G., & Durant, F., 1989).

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZGJHPFJIQUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one

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